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Compound of Interest

Compound Name: Flavoxanthin

Cat. No.: B1240090

An In-depth Technical Guide to the Spectroscopic Properties of Flavoxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a natural xanthophyll pigment, a type of carotenoid, with a characteristic
golden-yellow color.[1] Chemically, it is defined as (3S,3'R,5R,6'R,8R)-5,8-Epoxy-5,8-dihydro-
beta,epsilon-carotene-3,3'-diol, with the molecular formula C40H5603.[2] As a member of the
carotenoid family, its extended system of conjugated double bonds is responsible for its color
and spectroscopic properties. This guide provides a detailed overview of the spectroscopic
characteristics of flavoxanthin, including UV-Visible, Mass Spectrometry, Nuclear Magnetic
Resonance, and Infrared spectroscopy. It is intended to serve as a technical resource for
researchers in natural product chemistry, analytical science, and drug development.

Molecular and Chemical Properties

A foundational understanding of flavoxanthin's chemical properties is essential for interpreting
its spectroscopic data.
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Property Value Reference
Molecular Formula C40H5603 [2]
Molecular Weight 584.9 g/mol [2]
Monoisotopic Mass 584.42294564 Da [2]
Chemical Class Xanthophyll (Carotenoid) [2]

(2R,6S,7aR)-2-
[(2E,4E,6E,8E,10E,12E,14E,1
6E)-17-[(1R,4R)-4-hydroxy-
2,6,6-trimethylcyclohex-2-en-1-
IUPAC Name ] [2]
yl]-6,11,15-trimethylheptadeca-
2,4,6,8,10,12,14,16-octaen-2-
yl]-4,4,7a-trimethyl-2,5,6,7-

tetrahydro-1-benzofuran-6-ol

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the identification and quantification of
carotenoids, owing to their strong absorption in the visible light spectrum. The shape of the
spectrum and the position of the absorption maxima (Amax) are characteristic of the

chromophore.

Spectral Data

The UV-Vis spectrum of flavoxanthin exhibits the typical three-fingered absorption pattern
characteristic of many carotenoids.[3][4] The exact position of the absorption maxima is highly
dependent on the solvent used, with shifts observed based on solvent polarity.[4]

Solvent Amax 1 (nm) Amax 2 (nm) Amax 3 (nm) Reference

Not Specified 400 422 448 [3]

Note: The fine structure of the spectrum, particularly the ratio of the peak heights (%lll/Il), can
provide additional information for pigment identification.[5][6]
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Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for the UV-Vis spectroscopic analysis of
flavoxanthin extracted from a plant matrix.

o Extraction:
o Weigh a homogenized sample of the source material (e.g., 5-10 g of plant leaves).

o Perform a solvent extraction using a suitable organic solvent such as a mixture of acetone
and petroleum ether.[7] Grinding the sample with the solvent in a mortar and pestle with
sand can improve extraction efficiency.

o The extraction should be repeated until the sample residue is colorless.[7]
e Phase Separation and Washing:
o Transfer the solvent extract to a separating funnel.

o Add ultrapure water to the funnel to facilitate the transfer of carotenoids from the more
polar extraction solvent (like acetone) to a non-polar solvent (like petroleum ether).[7][8]

o Discard the agueous lower phase. Repeat the washing step multiple times to remove
residual polar solvents.

e Drying and Concentration:

o Pass the petroleum ether phase containing the flavoxanthin through a column of
anhydrous sodium sulfate to remove any remaining water.

o Evaporate the solvent under reduced pressure using a rotary evaporator at a low
temperature (e.g., < 40°C) to concentrate the sample. The entire process should be
conducted under dim light to prevent photo-degradation.

e Spectroscopic Measurement:

o Redissolve the dried extract in a known volume of a spectroscopic grade solvent (e.g.,
ethanol or hexane).
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o Use a calibrated UV-Vis spectrophotometer to record the absorption spectrum from
approximately 350 nm to 600 nm.[8]

o Use the pure solvent as a blank for baseline correction.
o lIdentify the wavelengths of maximum absorbance (Amax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental
composition of flavoxanthin, and for elucidating its structure through fragmentation analysis.

Mass Spectral Data

High-resolution mass spectrometry provides a highly accurate mass measurement, confirming
the molecular formula.

Parameter Value lonization Mode Reference
Exact Mass 584.42294564 Da ESI or APCI [2]
[M+H]* (Calculated) 585.4302 Positive

Note: Atmospheric Pressure Chemical lonization (APCI) is often used for carotenoid analysis in
conjunction with HPLC, as it is suitable for relatively non-polar compounds.[6]

Experimental Protocol: LC-MS Analysis

This protocol describes a typical workflow for analyzing flavoxanthin using High-Performance
Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

e Sample Preparation:

o Prepare an extract containing flavoxanthin as described in the UV-Vis protocol (Section
2.2).

o Before injection, the final extract should be filtered through a 0.22 um syringe filter to
remove particulate matter.[9]
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e Chromatographic Separation (HPLC):

o Utilize a C30 reversed-phase column, which is specifically designed for separating
isomeric carotenoids.[6][10]

o Employ a gradient elution mobile phase. A typical system might involve a gradient of
methanol/acetonitrile mixtures with methyl tert-butyl ether (MTBE).[10]

o Set the column temperature to a controlled value, for instance, 25-35°C.[10][11]
e Mass Spectrometric Detection (MS):

o Interface the HPLC system with a mass spectrometer, such as a Quadrupole-Orbitrap or
Quadrupole Time-of-Flight (Q-TOF) instrument, capable of high-resolution measurements.
[10][12]

o Use an APCI or Electrospray lonization (ESI) source, typically operated in positive ion
mode.[10]

o Acquire full scan mass spectra over a range of m/z 100-1000 to detect the parent ion.[10]

o Perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 585.4)
for collision-induced dissociation (CID) to obtain characteristic fragment ions for structural

confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the complete structural elucidation of a
molecule in solution. While specific, complete assigned NMR data for flavoxanthin is not
readily available in the cited literature, the expected features can be inferred from its structure
and data on related carotenoids.[13][14]

Expected *H-NMR Spectral Features

» Olefinic Region (o 5.5-7.0 ppm): A complex series of signals corresponding to the protons of
the conjugated polyene chain.
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e Protons adjacent to Oxygen (& 3.5-4.5 ppm): Signals for the protons on carbons bearing
hydroxyl groups (C3 and C3') and the ether linkage (C5, C8).[14]

« Aliphatic/Alicyclic Region (d 1.0-2.5 ppm): Signals for the protons on the saturated portions
of the terminal rings.

» Methyl Protons (o 0.8-2.0 ppm): A series of sharp singlet signals corresponding to the
numerous methyl groups on the carotenoid backbone and terminal rings.[14]

Expected *C-NMR Spectral Features

e Olefinic Carbons (& 120-150 ppm): A cluster of signals for the sp2 hybridized carbons of the
polyene chain.

o Oxygen-bearing Carbons (d 60-90 ppm): Signals for the carbons attached to hydroxyl and
ether groups (C3, C3', C5, C8).

« Aliphatic/Alicyclic Carbons (& 20-60 ppm): Signals for the sp3 hybridized carbons in the
terminal rings.

o Methyl Carbons (& 12-30 ppm): Signals for the methyl group carbons.

Experimental Protocol: NMR Analysis

e Sample Preparation:

o A highly purified sample of flavoxanthin (>95%) is required. Purification can be achieved
using preparative HPLC.

o Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated
solvent (e.g., deuterated chloroform, CDClIs, or deuterated methanol, CDsOD).

o Data Acquisition:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

o Acquire standard one-dimensional spectra: *H and 3C{*H} (proton-decoupled).
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o Acquire two-dimensional spectra for full structural assignment:

» COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (*H-H
correlations).[13]

» HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate protons directly
to their attached carbons (*H-13C one-bond correlations).[15]

= HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings
between protons and carbons (*H-13C two- and three-bond correlations), which is crucial
for connecting molecular fragments.[15]

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, aiding in stereochemical assignments.[14]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While
a specific spectrum for flavoxanthin is not available in the search results, the key absorption
bands can be predicted based on its structure.[16]

Predicted IR Absorntion Band

Wavenumber (cm~—?) Functional Group Vibration Type
~3400 (broad) O-H (Hydroxyl) Stretching
~3000-2850 C-H (Alkyl) Stretching

~1650 C=C (Alkene) Stretching

~1100 C-O (Ether & Alcohol) Stretching

~965 C-H (trans-Alkene) Out-of-plane bending

Experimental Protocol: FTIR-ATR Analysis

e Sample Preparation:

o Ensure the purified flavoxanthin sample is completely dry.
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o Place a small amount of the solid sample directly onto the crystal of an Attenuated Total
Reflectance (ATR) accessory of an FTIR spectrometer.[17]

o Data Acquisition:

o

Record a background spectrum of the clean, empty ATR crystal.[17]

Press the sample firmly against the crystal to ensure good contact.

[e]

Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 scans) at a
resolution of 4 cm~* over the range of 4000-650 cm~1.[17]

o

The final spectrum is presented in terms of absorbance or transmittance after automatic

o

background subtraction.

Visualizations: Analytical Workflow

The following diagram illustrates a comprehensive workflow for the isolation and spectroscopic

characterization of flavoxanthin.
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General Workflow for Spectroscopic Analysis of Flavoxanthin
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Caption: Workflow for Flavoxanthin Analysis.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1240090?utm_src=pdf-body-img
https://www.benchchem.com/product/b1240090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The spectroscopic analysis of flavoxanthin relies on a combination of techniques to provide a
complete chemical picture. UV-Vis spectroscopy serves as a rapid method for identification and
guantification, leveraging the characteristic absorption of the polyene chromophore. Mass
spectrometry provides definitive molecular weight and formula data, crucial for confirming
identity. While specific NMR and IR data are not widely published, established knowledge of
carotenoid and functional group spectroscopy allows for the prediction of their key spectral
features. A comprehensive structural elucidation requires the isolation of a pure standard
followed by a suite of one- and two-dimensional NMR experiments. The protocols and data
presented in this guide offer a technical framework for researchers working with flavoxanthin
and related carotenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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